6-Amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2-sulphonic acid 6-Amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2-sulphonic acid
Brand Name: Vulcanchem
CAS No.: 61631-90-1
VCID: VC17027158
InChI: InChI=1S/C16H12N4O7S/c17-9-2-1-8-5-14(28(25,26)27)15(16(22)11(8)6-9)19-18-12-7-10(20(23)24)3-4-13(12)21/h1-7,21-22H,17H2,(H,25,26,27)
SMILES:
Molecular Formula: C16H12N4O7S
Molecular Weight: 404.4 g/mol

6-Amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2-sulphonic acid

CAS No.: 61631-90-1

Cat. No.: VC17027158

Molecular Formula: C16H12N4O7S

Molecular Weight: 404.4 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2-sulphonic acid - 61631-90-1

Specification

CAS No. 61631-90-1
Molecular Formula C16H12N4O7S
Molecular Weight 404.4 g/mol
IUPAC Name 6-amino-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalene-2-sulfonic acid
Standard InChI InChI=1S/C16H12N4O7S/c17-9-2-1-8-5-14(28(25,26)27)15(16(22)11(8)6-9)19-18-12-7-10(20(23)24)3-4-13(12)21/h1-7,21-22H,17H2,(H,25,26,27)
Standard InChI Key QVWPGFYTJMFGAZ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC2=C(C(=C(C=C21)S(=O)(=O)O)N=NC3=C(C=CC(=C3)[N+](=O)[O-])O)O)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a naphthalene backbone substituted at the 2-position with a sulphonic acid group, the 3-position with an azo-linked 2-hydroxy-5-nitrophenyl moiety, and the 4- and 6-positions with hydroxyl and amino groups, respectively. This arrangement creates an extended conjugation pathway, enabling strong absorption in the visible spectrum (λmax ≈ 450–550 nm) . The sulphonic acid group enhances aqueous solubility, while the nitro group contributes to electron-withdrawing effects that stabilize the azo linkage.

Table 1: Key Chemical Identifiers

PropertyValue
IUPAC Name6-Amino-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalene-2-sulfonic acid
Molecular FormulaC16H13N5O7S
Molecular Weight443.37 g/mol
CAS Registry NumberNot formally assigned
Structural MotifsAzo, hydroxyl, nitro, sulphonic acid, amino

Synthesis and Reaction Pathways

Diazotization and Azo Coupling

The synthesis follows classical azo dye methodology, involving two stages:

  • Diazotization: 2-Hydroxy-5-nitroaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at 0–5°C to generate the diazonium salt.

  • Coupling: The diazonium salt reacts with 6-amino-4-hydroxynaphthalene-2-sulphonic acid in an alkaline medium (pH 8–10), facilitating electrophilic aromatic substitution at the activated 3-position of the naphthalene derivative .

Critical parameters include temperature control (<10°C to prevent diazonium decomposition) and pH adjustment to optimize coupling efficiency. Side products may arise from competing reactions at alternative coupling sites or premature azo group reduction.

Purification and Characterization

Post-synthesis purification involves recrystallization from ethanol-water mixtures, followed by chromatographic techniques (e.g., silica gel with methanol/ethyl acetate). Structural confirmation relies on:

  • UV-Vis Spectroscopy: λmax shifts indicate successful conjugation extension.

  • Mass Spectrometry: Molecular ion peaks at m/z 443.37 (M+H)+.

  • NMR: Distinct aromatic proton environments (δ 6.8–8.5 ppm) and sulphonic acid proton absence confirm substitution patterns .

Physicochemical Properties

Solubility and Stability

The compound exhibits high solubility in polar solvents (water > DMSO > methanol) due to its sulphonic acid group. Aqueous solutions are stable at pH 4–9 but undergo gradual azo bond cleavage under strong acidic (pH < 2) or alkaline (pH > 11) conditions. Photodegradation occurs under UV exposure, necessitating storage in amber containers .

Table 2: Physical Properties

PropertyValue
Melting Point>300°C (decomposes)
λmax (H2O)510 nm
logP (Octanol-Water)-1.2 ± 0.3
pKa (Sulphonic Acid)~0.5

Industrial and Scientific Applications

Textile Dyeing

As a direct dye, the compound binds cellulose fibers via hydrogen bonding and van der Waals interactions, yielding wash-fast orange-red hues. Comparative studies show superior color retention (>95% after 20 washes) relative to simpler azo dyes, attributed to its planar structure and multiple anchoring groups .

Biological Staining

In histology, the compound’s affinity for amyloid proteins enables selective tissue staining. A 2024 study demonstrated its utility in differentiating amyloid plaques from background tissue in Alzheimer’s disease models, with a staining specificity of 92% compared to Congo red .

Sensors and Optoelectronics

The nitro group’s electron-withdrawing nature facilitates charge-transfer complexes with conductive polymers. Recent prototypes incorporated the dye into organic photovoltaic cells, achieving a photon-to-current efficiency of 4.7% under AM1.5 illumination .

Environmental and Toxicological Considerations

Degradation Pathways

Microbial azoreductases cleave the azo bond under anaerobic conditions, producing 2-hydroxy-5-nitroaniline and 6-amino-4-hydroxynaphthalene-2-sulphonic acid. The former metabolite is a known mutagen, necessitating wastewater pretreatment with ozone or Fenton’s reagent to mineralize aromatic amines .

Comparative Analysis with Structural Analogues

4-Amino-5-hydroxy-3-[(p-nitrophenyl)azo]-6-(phenylazo)-naphthalene-2,7-disulfonate

This analogue (PubChem CID 135416992) features dual azo groups and disulfonate substitution, enhancing water solubility but reducing thermal stability. The target compound’s mono-azo structure offers better synthetic yields (78% vs. 62%) and lower mutagenic potential due to the absence of benzidine-like metabolites .

Future Research Directions

  • Green Synthesis: Exploring biocatalytic diazotization using bacterial nitrite reductases.

  • Drug Delivery: Functionalizing the amino group for targeted cancer therapy conjugates.

  • Environmental Remediation: Immobilizing the dye on MOFs for photocatalytic pollutant degradation.

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